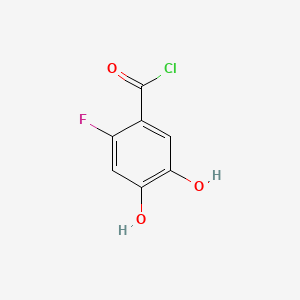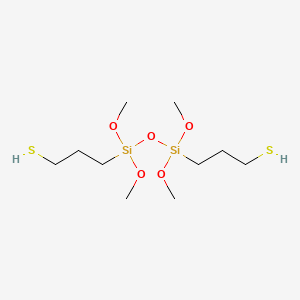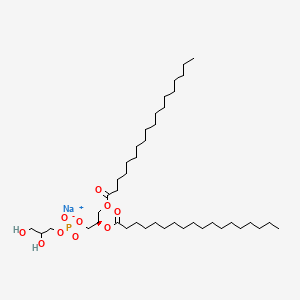
1,2-二硬脂酰-sn-甘油-3-磷酸-(1'-外消旋-甘油),钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, also known as DSPG, is a phospholipid molecule . It has a phosphate polar head connected to two non-polar lipid (stearic acid) by a glycerol molecule . In water, the molecule can orient itself into a lipid bilayer and can be used for drug encapsulation, such as drug-loaded liposomes or nanoparticles .
Molecular Structure Analysis
This phospholipid contains a phosphatidic acid head group and 18:0 fatty acids at the sn - 1 and sn - 2 positions of the glycerol backbone . It is a negatively charged phospholipid .- Molecular Formula: C42H82O10PNa
- Percent Composition: C 62.97%, H 10.32%, Na 2.87%, O 19.97%, P 3.87%
- Purity: >99%
- Stability: Powder 1 year; Solution 6 months
- Storage Temperature: -20°C
- CAS Number: 200880-42-8
- Formula Weight: 801.058
- Exact Mass: 800.554
- Solubility: Insoluble in ethanol and DMSO, soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL
科学研究应用
膜中的动力学和热力学:使用和频振动光谱研究了该化合物的动力学和热力学,特别是其在膜中的翻转动力学。研究强调,该化合物易位的动力学和活化能垒取决于其在双层中的浓度,揭示了阴离子PG头基的电荷排斥效应 (Brown & Conboy, 2015).
系统生物学研究中的污染物分离:该化合物被确定为不同批次1,2-二硬脂酰-sn-甘油-3-磷酸胆碱(DSPC)中的污染物,影响系统生物学研究。它使用硅胶柱色谱和高效液相色谱分离 (Ponpipom & Bugianesi, 1980).
放射性标记合成:开发了一种放射合成程序,从1,2-二油酰-sn-甘油开始,合成1,2-二油酰-sn-[3-3H]甘油-3-磷酸(1-外消旋-甘油),用于生物和医学研究 (Schmitt et al., 1995).
与蛋白质的相互作用:研究了蛋白质Kalata B1与该化合物和其他磷脂的相互作用,突出了静电性质对相互作用的影响,提供了对蛋白质-膜相互作用的初始阶段的见解 (Gupta, Mishra, & Ghosh, 2021).
多层脂质体的电阻脉冲检测:该化合物用于研究多层脂质体通过单个圆锥形纳米孔的易位,提供了脂质体通过多孔材料的变形和易位的见解 (Holden, Watkins, & White, 2012).
基因递送:该化合物在基于脂质的呼吸道基因递送干燥粉末中得到研究,证明了其在基因治疗稳定制剂开发中的潜力 (Colonna et al., 2008).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt involves the reaction of stearic acid with glycerol to form 1,2-distearoyl-sn-glycerol. This product is then phosphorylated using phosphorous oxychloride and triethylamine to form 1,2-distearoyl-sn-glycero-3-phospho-glycerol. The final step involves the reaction of 1,2-distearoyl-sn-glycero-3-phospho-glycerol with sodium hydroxide to form the sodium salt of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol).", "Starting Materials": [ "Stearic acid", "Glycerol", "Phosphorous oxychloride", "Triethylamine", "Sodium hydroxide" ], "Reaction": [ "Stearic acid and glycerol are heated together in the presence of a catalyst to form 1,2-distearoyl-sn-glycerol.", "1,2-distearoyl-sn-glycerol is then reacted with phosphorous oxychloride and triethylamine to form 1,2-distearoyl-sn-glycero-3-phospho-glycerol.", "Finally, 1,2-distearoyl-sn-glycero-3-phospho-glycerol is reacted with sodium hydroxide to form the sodium salt of 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)." ] } | |
CAS 编号 |
200880-42-8 |
分子式 |
C42H83NaO10P |
分子量 |
802.1 g/mol |
IUPAC 名称 |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1 |
InChI 键 |
IUBKCLFRZBJGPG-QTOMIGAPSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
外观 |
Assay:≥98%A crystalline solid |
同义词 |
Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt; _x000B_1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


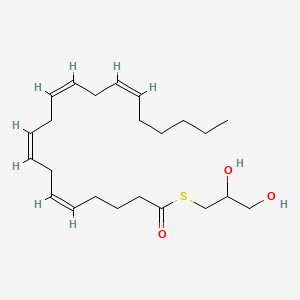

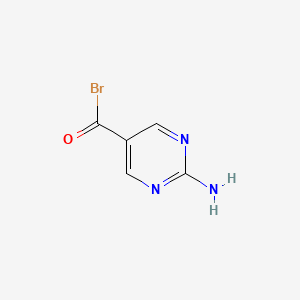
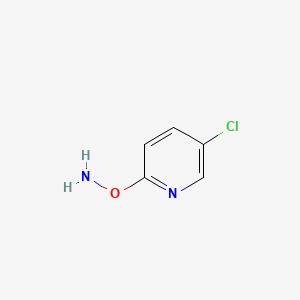

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)

